N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-26-15-5-7-16(8-6-15)30-12-2-3-19(25)22-21-24-23-20(29-21)14-4-9-17-18(13-14)28-11-10-27-17/h4-9,13H,2-3,10-12H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSYANJLZWOVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The structure features a 1,3,4-oxadiazole ring, which is often associated with various pharmacological properties.
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer properties. The oxadiazole scaffold has been extensively studied for its ability to interact with cellular targets involved in cancer progression.
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Inhibition of Key Enzymes :
- Oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which play crucial roles in DNA synthesis and chromatin remodeling, respectively .
- The compound may also target telomerase and thymidine phosphorylase, contributing to its antiproliferative effects .
- Antioxidant Activity :
-
Cytotoxicity Against Cancer Cells :
- In vitro studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety show significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing promising results in inhibiting cell proliferation .
Case Studies
Several studies have investigated the biological activity of similar compounds featuring the oxadiazole structure:
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives:
- Structure-Activity Relationship (SAR) : Modifications on the oxadiazole ring can lead to increased potency and selectivity against cancer cells. For example, introducing substituents like methoxy or phenyl groups can enhance interactions with target proteins .
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target enzymes involved in cancer metabolism and proliferation pathways .
Scientific Research Applications
Overview
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its applications primarily in the fields of anticancer research , antimicrobial activity , and pain management .
Anticancer Research
Recent studies have highlighted the efficacy of various oxadiazole derivatives in cancer treatment. The compound exhibits properties that may inhibit cancer cell proliferation through several mechanisms:
- Mechanism-Based Approaches : Research indicates that compounds containing the 1,3,4-oxadiazole moiety can serve as telomerase inhibitors. For instance, derivatives synthesized from similar structures have shown significant cytotoxicity against multiple cancer cell lines, including leukemia and melanoma cells. One study reported a derivative with an MID GI50 value of 2.09 µM, which is notably effective compared to established anticancer drugs like bendamustine (GI50 = 60 µM) .
- Inhibition of Specific Enzymes : Compounds featuring the oxadiazole structure have been evaluated for their ability to inhibit thymidine phosphorylase, an enzyme linked to tumor progression. Certain derivatives demonstrated up to six times higher inhibitory activity compared to standard drugs .
Case Study: Telomerase Inhibition
A series of 1,3,4-oxadiazole derivatives were synthesized and tested for telomerase inhibitory activity against gastric cancer cell lines (SGC-7901). Two compounds exhibited IC50 values of 2.3 µM and 2.56 µM, showing promise as potential anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research into similar oxadiazole derivatives has revealed their effectiveness against various bacterial strains. The incorporation of specific functional groups has been shown to enhance their antibacterial activity.
Case Study: Antimicrobial Screening
A study screened a library of oxadiazole derivatives against common bacterial pathogens and found that several compounds exhibited significant inhibitory effects. These findings suggest that the structural features present in this compound may similarly confer antimicrobial properties.
Pain Management
The 1,3,4-oxadiazole scaffold has emerged as a promising target for treating chronic pain conditions. Studies have shown that these compounds can inhibit calcium channels associated with pain signaling pathways.
Case Study: Calcium Channel Inhibition
Research findings indicate that certain oxadiazole derivatives can effectively inhibit calcium channels involved in pain transmission. This suggests potential applications for this compound in developing new analgesics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Spectroscopic and Computational Insights
- IR Spectroscopy : The absence of C=S (~2500–2600 cm⁻¹) in the target compound suggests a thioether (C-S-C) rather than a thione (C=S) group, contrasting with triazole-thiones in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
